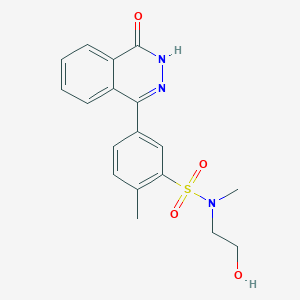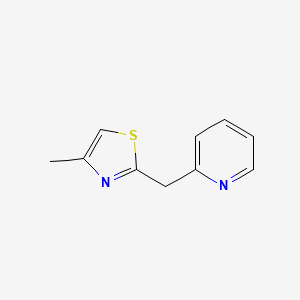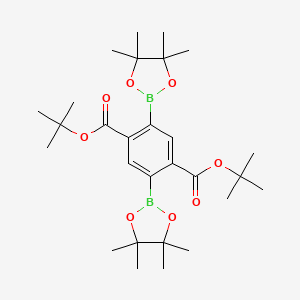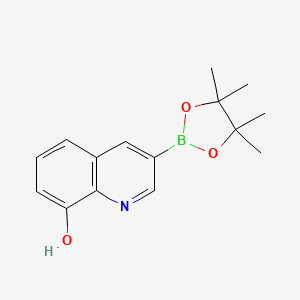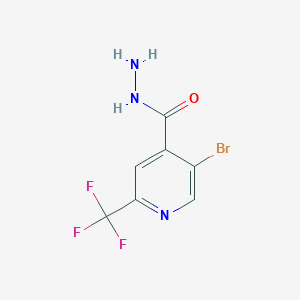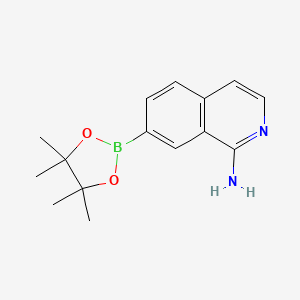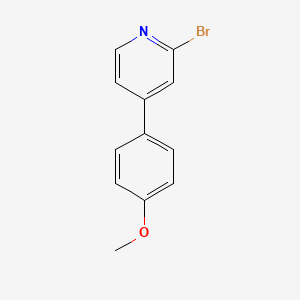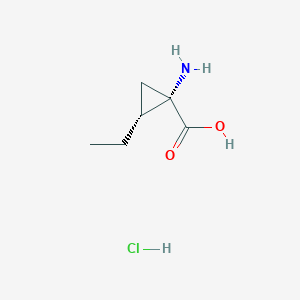
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide high stereoselectivity and yield, making them suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using diazo compounds and carbene intermediates. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the carboxylic acid group, often employing reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives .
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals, owing to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride: This diastereomer has different stereochemistry, leading to variations in reactivity and biological activity.
(1R,2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride: Another diastereomer with distinct properties compared to the (1S,2R) form
Uniqueness
The (1S,2R) configuration of 1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which influences its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+;/m1./s1 |
Clave InChI |
GGIKHRPRPONWLF-MYSBMPOLSA-N |
SMILES isomérico |
CC[C@@H]1C[C@]1(C(=O)O)N.Cl |
SMILES canónico |
CCC1CC1(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


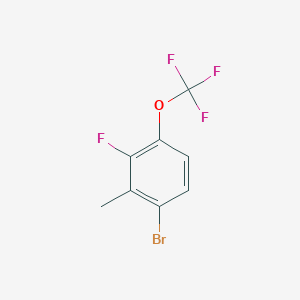

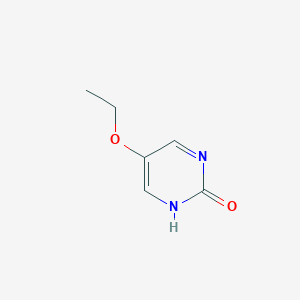
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
